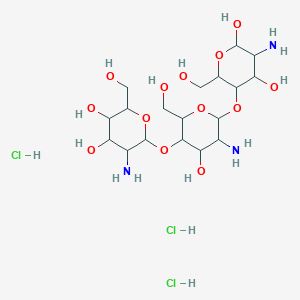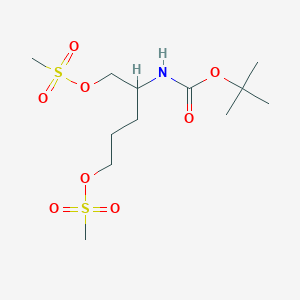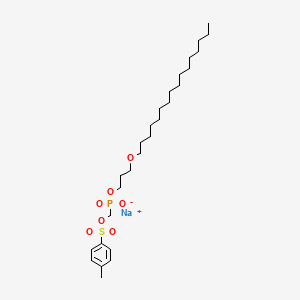
Chitotriose trihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitotriose trihydrochloride hydrate is an oligosaccharide, specifically a complex carbohydrate, that is synthesized from monosaccharides. It is a derivative of chitosan, a biopolymer made up of N-acetylglucosamine units. This compound is known for its various bioactivities, including antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chitotriose trihydrochloride hydrate is synthesized by enzymatic hydrolysis of chitosan using specific chitosan enzymes. The process involves degrading chitosan to prepare chitobiose and chitotriose. The reaction is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the end point of the enzymatic hydrolysis .
Industrial Production Methods
For industrial production, the enzymatic hydrolysates are separated using cation ion exchange resins with hydrochloric acid solutions at different concentrations. This method ensures high purity and recovery rates, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Chitotriose trihydrochloride hydrate undergoes various chemical reactions, including glycosylation, methylation, and other modifications to produce different derivatives . It also exhibits antioxidant activity by inhibiting hydrogen peroxide-induced hydroxylation in the presence of copper ions .
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine gas for fluorination and hydrochloric acid for ion exchange processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various glycosylated and methylated derivatives of this compound. These derivatives have different bioactivities and applications in various fields .
Wissenschaftliche Forschungsanwendungen
Chitotriose trihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in carbohydrate research and for the synthesis of other oligosaccharides.
Medicine: Investigated for its antioxidant properties and potential use in drug delivery systems.
Industry: Utilized in the production of functional foods and as a biochemical for proteomics research.
Wirkmechanismus
The mechanism of action of chitotriose trihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating glycosylation processes in cells and inhibiting oxidative stress pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chitobiose: Another chitosan oligomer with similar bioactivities but different degrees of polymerization.
Chitosan: The parent biopolymer from which chitotriose trihydrochloride hydrate is derived.
N-acetylglucosamine: A monosaccharide unit that forms the building blocks of chitosan and its derivatives.
Uniqueness
This compound is unique due to its specific structure and high purity, which make it suitable for various bioactivities and applications. Its ability to undergo multiple chemical modifications further enhances its versatility in research and industrial applications .
Eigenschaften
Molekularformel |
C18H38Cl3N3O13 |
|---|---|
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H |
InChI-Schlüssel |
XTVOJWIUUCPOIF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)


![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)


![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)

![2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12505790.png)
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)
